molecular formula C18H18N4O2 B14982043 3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate

3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate

Cat. No.: B14982043
M. Wt: 322.4 g/mol
InChI Key: FRVQNFJFVTXKIF-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing mild reaction conditions, can be adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate is unique due to its specific combination of the tetrazole ring and the tert-butylbenzoate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a bioisostere of carboxylic acids and its potential for diverse chemical modifications further enhance its utility in research and industry .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 4-tert-butylbenzoate

InChI

InChI=1S/C18H18N4O2/c1-18(2,3)14-9-7-13(8-10-14)17(23)24-16-6-4-5-15(11-16)22-12-19-20-21-22/h4-12H,1-3H3

InChI Key

FRVQNFJFVTXKIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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